4-amino-6,7,8,9-tetrahydropyrimido[4,5-b]quinoline-2(1H)-thione
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Overview
Description
4-amino-6,7,8,9-tetrahydropyrimido[4,5-b]quinoline-2(1H)-thione is a heterocyclic compound that has garnered significant interest in medicinal chemistry due to its diverse biological activities. This compound is part of the pyrimido[4,5-b]quinoline family, known for its potential therapeutic applications, including anticancer, antifungal, and antiviral properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-6,7,8,9-tetrahydropyrimido[4,5-b]quinoline-2(1H)-thione typically involves multi-component reactions. One common method is the reaction of an aldehyde with dimedone and 6-amino-1,3-dimethyluracil in the presence of a catalyst such as trityl chloride (TrCl) under reflux conditions in chloroform . This method is favored for its high yield, short reaction times, and compliance with green chemistry protocols .
Industrial Production Methods
Industrial production methods for this compound often utilize similar multi-component reactions but on a larger scale. The use of organic catalysts like trityl chloride, which are stable, non-toxic, and commercially available, is advantageous for industrial applications .
Chemical Reactions Analysis
Types of Reactions
4-amino-6,7,8,9-tetrahydropyrimido[4,5-b]quinoline-2(1H)-thione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into its corresponding amines.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-amino-6,7,8,9-tetrahydropyrimido[4,5-b]quinoline-2(1H)-thione has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4-amino-6,7,8,9-tetrahydropyrimido[4,5-b]quinoline-2(1H)-thione involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Pyrimido[4,5-b]quinoline: Shares a similar core structure but lacks the thione group.
Quinoline Derivatives: Similar in structure but differ in the fused pyrimidine ring.
6-amino-1,3-dimethyluracil: A precursor in the synthesis of the target compound.
Uniqueness
4-amino-6,7,8,9-tetrahydropyrimido[4,5-b]quinoline-2(1H)-thione is unique due to its thione group, which imparts distinct chemical reactivity and biological activity compared to its analogs .
Properties
CAS No. |
577984-25-9 |
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Molecular Formula |
C11H12N4S |
Molecular Weight |
232.31 g/mol |
IUPAC Name |
4-amino-6,7,8,9-tetrahydro-3H-pyrimido[4,5-b]quinoline-2-thione |
InChI |
InChI=1S/C11H12N4S/c12-9-7-5-6-3-1-2-4-8(6)13-10(7)15-11(16)14-9/h5H,1-4H2,(H3,12,13,14,15,16) |
InChI Key |
PHFQIRCWFCHQMG-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=NC3=NC(=S)NC(=C3C=C2C1)N |
Origin of Product |
United States |
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